N-cyclohexyl-1-(2-methylphenyl)methanesulfonamide
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Overview
Description
N-cyclohexyl-1-(2-methylphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of cyclohexylamine with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial production, the process can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-1-(2-methylphenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-cyclohexyl-1-(2-methylphenyl)methanesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research purposes .
Biology: In biological research, this compound can be used to study the interactions of sulfonamides with various biological targets, including enzymes and receptors.
Medicine: While not a common pharmaceutical agent itself, derivatives of this compound may exhibit biological activity and can be investigated for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexyl and 2-methylphenyl groups may enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a broad range of applications in organic synthesis.
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness: N-cyclohexyl-1-(2-methylphenyl)methanesulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological interactions
Properties
Molecular Formula |
C14H21NO2S |
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Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-cyclohexyl-1-(2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H21NO2S/c1-12-7-5-6-8-13(12)11-18(16,17)15-14-9-3-2-4-10-14/h5-8,14-15H,2-4,9-11H2,1H3 |
InChI Key |
GCQUFLJHCWGLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
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